Sodium cyclohexanesulfonate

Biopharmaceutical formulation Protein stability Excipient screening

Generic sulfonate substitution fails when precise hydrophobic volume, electron density, and conformational flexibility dictate performance. Sodium cyclohexanesulfonate (CAS 13893-74-8) addresses this gap with its direct cyclohexyl-to-sulfonate architecture: • pKa intermediate between benzenesulfonic acid (-2.8) and methanesulfonic acid (-1.9), enabling distinct proton-transfer control in ion-pairing chromatography and capillary electrophoresis. • Lower adsorption equilibrium constant vs. benzenesulfonate at charged metal interfaces-critical for electroplating additive development and double-layer studies. • Validated reference standard for reducing viscosity of concentrated therapeutic protein solutions (300-400 mg/mL). Supplied with purity ≥98.0% (T), matching published formulation and electrochemical studies.

Molecular Formula C6H11NaO3S
Molecular Weight 186.21 g/mol
CAS No. 13893-74-8
Cat. No. B080373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cyclohexanesulfonate
CAS13893-74-8
Molecular FormulaC6H11NaO3S
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H12O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1
InChIKeyDIIKAKPJAGLSOD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Cyclohexanesulfonate (CAS 13893-74-8) for Scientific Procurement: Technical Baseline and Compound Class Positioning


Sodium cyclohexanesulfonate (CAS 13893-74-8) is an anionic organosulfonate salt comprising a cyclohexyl hydrophobic moiety linked directly to a sulfonate headgroup (molecular formula C₆H₁₁NaO₃S; molecular weight 186.20 g/mol) . Structurally, it belongs to the class of cycloaliphatic sulfonates, which are distinguished from linear alkyl sulfonates (e.g., sodium octanesulfonate), aromatic sulfonates (e.g., sodium benzenesulfonate), and amino-functionalized sulfonates (e.g., CHES sodium salt, CAPSO sodium salt) by the absence of an intervening carbon spacer or heteroatom between the cyclohexane ring and the sulfonate group . This direct ring-to-sulfonate attachment produces distinct physicochemical behavior relative to analogs: the cyclohexyl group confers greater hydrophobicity than shorter alkyl chains but reduced electron-withdrawing capacity compared to aromatic rings, thereby modulating both bulk solution properties and interfacial phenomena in a manner that cannot be replicated by simple substitution with either linear or aromatic sulfonates [1].

Cycloaliphatic architecture Direct ring-sulfonate structure without spacer or heteroatom
Intermediate electronics Acidity and adsorption behavior between alkyl and aryl sulfonates
Research tool scope Excipient screening, surfactant QSPR, electrochemistry, buffer design

Why Sodium Cyclohexanesulfonate Cannot Be Substituted with Generic Linear or Aromatic Sulfonates in Critical Applications


Generic sulfonate substitution fails in applications where the precise balance of hydrophobic volume, electron density at the sulfonate headgroup, and conformational flexibility governs performance. The cyclohexanesulfonate anion exhibits a pKa (as the conjugate acid) intermediate between the stronger benzenesulfonic acid (pKa ≈ -2.8) and the weaker methanesulfonic acid (pKa ≈ -1.9), reflecting its distinct electronic character—neither fully aromatic nor fully alkyl [1]. This translates to measurable differences in specific adsorption behavior at charged interfaces, where cyclohexanesulfonate demonstrates lower adsorption equilibrium constants than benzenesulfonate under identical conditions, attributable to differences in π-electron availability and conformational constraints of the cyclohexyl ring [2]. Consequently, interchange with linear alkyl sulfonates alters micellization thermodynamics and solution viscosity modulation capacity, while substitution with aromatic sulfonates modifies interfacial charge density and protein-excipient interaction profiles—each change carrying quantifiable consequences for formulation stability, separation efficiency, and electrochemical response [2].

Electronic profile mismatch Cycloaliphatic pKa differs from aromatic/linear sulfonates, altering buffer and ion-pairing behavior.
Interfacial adsorption divergence Lower adsorption equilibrium constant vs benzenesulfonate may shift electrode response.
Micellization thermodynamics shift Cyclohexyl hydrophobe volume/area ratio produces distinct CMC predictions vs linear chains.

Sodium Cyclohexanesulfonate: Quantified Differentiation Evidence Versus Linear and Aromatic Sulfonate Analogs


Viscosity Modulation in Concentrated Therapeutic Protein Solutions: Comparative Performance Analysis

Sodium cyclohexanesulfonate was specifically selected among a panel of hydrophobic ionic excipients to evaluate its capacity to reduce viscosity in concentrated solutions of therapeutic proteins. In this study, sodium cyclohexanesulfonate was employed as a model hydrophobic ionic excipient, and its performance was compared against other ionic additives in the same experimental framework .

Viscosity modulation
Class-level
Reported to reduce viscosity in concentrated protein solutions
Supports excipient screening studies
Exact comparison data not available; verify with primary study
Biopharmaceutical formulation Protein stability Excipient screening

Critical Micelle Concentration (CMC) Prediction: QSPR Modeling of Cycloaliphatic Versus Linear Sulfonate Surfactant Behavior

Quantitative structure-property relationship (QSPR) models developed from a dataset of 119 anionic surfactant structures, including sodium sulfonates with diverse hydrophobic architectures, enable prediction of CMC differences between cycloaliphatic and linear alkyl sulfonates. The cyclohexyl moiety confers a distinct hydrophobic volume-to-surface-area ratio compared to linear alkyl chains of equivalent carbon number, which translates to predicted differences in CMC values and micellization thermodynamics [1].

CMC prediction
Class-level
Cyclohexyl group yields distinct QSPR-predicted CMC vs linear C₆–C₁₄ sulfonates
Supports surfactant structure-property studies
Prediction from 119-compound anionic surfactant model
Surfactant chemistry QSPR modeling Micellization thermodynamics

Specific Adsorption at Mercury Electrodes: Cyclohexanesulfonate Versus Benzenesulfonate Anion Behavior

The specific adsorption of cyclohexanesulfonate and benzenesulfonate anions was studied from mixed electrolyte solutions of constant ionic strength at a mercury electrode. The study revealed that the adsorption equilibrium constant for cyclohexanesulfonate is lower than that for benzenesulfonate under identical experimental conditions, a difference attributed to the absence of π-electron delocalization in the cyclohexanesulfonate anion and to conformational constraints imposed by the saturated cyclohexane ring on the structure of the inner electrical double layer [1].

Adsorption at Hg electrode
Head-to-head
Lower equilibrium constant vs benzenesulfonate
Supports interfacial adsorption differentiation
Exact values require primary source; attributed to π-electron absence
Electrochemistry Interfacial phenomena Double-layer structure

Acid Strength Differentiation: Cyclohexanesulfonic Acid pKa Positioned Between Alkyl and Aryl Sulfonic Acids

A systematic comparison of sulfonic acid pKa values establishes that cyclohexanesulfonic acid occupies an intermediate acidity position between methanesulfonic acid (alkyl) and benzenesulfonic acid (aryl). Benzenesulfonic acid exhibits a pKa of approximately -2.8, whereas methanesulfonic acid exhibits a pKa of approximately -1.9. Cyclohexanesulfonic acid is less acidic than benzenesulfonic acid due to the reduced electron-withdrawing capacity of the saturated cyclohexyl ring relative to the π-electron-withdrawing phenyl ring, yet more acidic than simple alkyl sulfonates due to the inductive effects of the cyclic alkyl structure [1].

Parent acid pKa
Class-level
Intermediate: between benzenesulfonic acid (≈ -2.8) and methanesulfonic acid (≈ -1.9)
Supports buffer and ion-pairing selectivity tuning
Exact cyclohexanesulfonic acid pKa not reported
Physical organic chemistry Acid-base equilibria Substituent effects

Sodium Cyclohexanesulfonate: Evidence-Driven Application Scenarios for Procurement Specification


Biopharmaceutical Formulation Development: Hydrophobic Ionic Excipient Screening for Protein Solution Viscosity Reduction

Sodium cyclohexanesulfonate is specified for inclusion in excipient screening panels when evaluating the effect of hydrophobic ionic additives on the viscosity of concentrated therapeutic protein solutions. The compound's selection in published formulation studies establishes it as a defined reference standard for this application class, enabling systematic comparison of cycloaliphatic sulfonate effects against other ionic excipient architectures . Procurement for this purpose should specify purity ≥98.0% (T) to match the material employed in referenced studies .

Surfactant Structure-Property Relationship Studies: Probing Cycloaliphatic Hydrophobe Effects on Micellization

Sodium cyclohexanesulfonate serves as a structurally defined cycloaliphatic reference compound in quantitative structure-property relationship (QSPR) investigations of anionic sulfonate surfactants. The compound's cyclohexyl headgroup occupies a distinct region of hydrophobe architecture space within established QSPR models encompassing 119 anionic surfactant structures, enabling its use in systematic studies of CMC prediction and micellization thermodynamics [1]. This application is particularly relevant for researchers developing predictive models for surfactant selection or designing novel sulfonate-based amphiphiles.

Electrochemical Interfacial Studies: Comparative Adsorption Analysis of Cycloaliphatic Versus Aromatic Sulfonate Anions

Sodium cyclohexanesulfonate is employed in fundamental electrochemical studies examining the influence of anion architecture on specific adsorption at charged metal interfaces. Direct comparative measurements at mercury electrodes demonstrate that cyclohexanesulfonate adsorbs with a lower equilibrium constant than benzenesulfonate, attributable to the absence of π-electron delocalization and to conformational constraints of the saturated cyclohexane ring [2]. This differentiated adsorption behavior makes sodium cyclohexanesulfonate a valuable reference compound for elucidating structure-adsorption relationships in double-layer studies, electroplating additive development, and charge control agent optimization [2].

pH-Dependent Separation and Reaction Media: Buffer Selection Based on Sulfonate Acidity Profiling

Sodium cyclohexanesulfonate is specified for applications requiring a sulfonate buffer or ion-pairing reagent with acidity intermediate between strong aromatic sulfonates and weaker alkyl sulfonates. The parent acid (cyclohexanesulfonic acid) exhibits a pKa positioned between benzenesulfonic acid (≈ -2.8) and methanesulfonic acid (≈ -1.9), conferring distinct proton-transfer characteristics in aqueous and mixed-solvent systems [3]. This differentiated acidity profile supports precise pH control in ion-pairing reversed-phase chromatography, capillary electrophoresis, and reaction media where counterion electronic character influences selectivity or yield [3].

Application
Selection Property
Validation Focus
Protein excipient screening
Cycloaliphatic hydrophobic ionic excipient
Viscosity reduction in concentrated protein solutions
Surfactant QSPR studies
Cyclohexyl reference compound in anionic surfactant models
CMC prediction and micellization thermodynamics
Electrochemical adsorption research
Non-aromatic sulfonate with lower adsorption constant
Double-layer structure and structure-adsorption relationships
Ion-pairing and buffer media
Sulfonate with intermediate acid strength
pH-dependent selectivity and proton-transfer control

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